5-Bromoisophthalic acid

Catalog No.
S662924
CAS No.
23351-91-9
M.F
C8H5BrO4
M. Wt
245.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromoisophthalic acid

CAS Number

23351-91-9

Product Name

5-Bromoisophthalic acid

IUPAC Name

5-bromobenzene-1,3-dicarboxylic acid

Molecular Formula

C8H5BrO4

Molecular Weight

245.03 g/mol

InChI

InChI=1S/C8H5BrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

JATKASGNRMGFSW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)Br)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C(=O)O

Precursor for Metal Coordination Polymers:

-Bromoisophthalic acid serves as a vital building block in the synthesis of various metal coordination polymers. These polymers are characterized by central metal ions coordinated by organic ligands, forming extended structures with unique properties. Research studies have demonstrated its effectiveness in creating coordination polymers with various metals, including:

  • Manganese(II): 5-Bromoisophthalic acid reacts with manganese(II) ions and bridging ligands like bis(pyridyl)ethane to form coordination polymers with potential applications in catalysis and magnetism [].
  • Nickel(II) and Cobalt(II): Similar to manganese, these divalent metal ions can utilize 5-bromoisophthalic acid to form coordination polymers with interesting magnetic properties [].
  • Copper: This metal forms coordination polymers with 5-bromoisophthalic acid and bis(triazolyl)butane ligands, exhibiting potential for applications in gas adsorption and separation [].

These examples highlight the versatility of 5-bromoisophthalic acid in constructing diverse metal coordination polymers with tailored functionalities for various scientific investigations.

Research in Cesium Isophthalate Crown Ether Complexes:

Studies have explored the use of 5-bromoisophthalic acid in the preparation of cesium isophthalate crown ether complexes. Crown ethers are cyclic molecules with specific ring sizes designed to bind specific metal cations. Research suggests that these complexes might be valuable for selective cesium ion recognition and separation, potentially beneficial in nuclear waste management [].

Hydrothermal Synthesis of Zinc and Cadmium Complexes:

5-Bromoisophthalic acid finds application in the hydrothermal synthesis of zinc and cadmium coordination polymers with dipyridyl-type coligands. The hydrothermal method involves utilizing high temperature and pressure conditions to facilitate the formation of crystalline materials. These synthesized complexes exhibit potential for various applications, including gas storage and separation [].

  • Origin: 5-Bromoisophthalic acid can be synthesized from various starting materials, including phthalic acid and bromine [].
  • Significance: While not as widely used as other isomers of bromophthalic acid, it serves as a building block for the synthesis of other molecules with potential applications in pharmaceuticals and materials science [].

Molecular Structure Analysis

  • Key features: The molecule consists of a benzene ring with a bromine atom attached at the fifth position (relative to the carboxylic acid groups). It also has two carboxylic acid groups (COOH) attached at the first and third positions of the benzene ring [].
  • Notable aspects: The presence of the electron-withdrawing bromine atom can affect the reactivity of the carboxylic acid groups, making them slightly more acidic compared to unsubstituted isophthalic acid [].

Chemical Reactions Analysis

  • Synthesis: A common method for synthesizing 5-bromoisophthalic acid involves bromination of phthalic acid with bromine in the presence of a catalyst like aluminum chloride [].

Balanced chemical equation:

C6H4(COOH)2 (phthalic acid) + Br2 -> C6H3Br(COOH)2 (5-bromoisophthalic acid) + HBr

  • Other relevant reactions: 5-bromoisophthalic acid can be further functionalized through various organic reactions involving the carboxylic acid groups. For instance, it can be esterified or amidated to create new derivatives [].

Physical and Chemical Properties

  • Melting point: 270-275 °C [].
  • Boiling point: No data available, likely decomposes before boiling.
  • Solubility: Slightly soluble in water, more soluble in organic solvents like ethanol and acetone [].
  • Stability: Stable under normal storage conditions.

5-Bromoisophthalic acid itself doesn't have a well-defined mechanism of action in biological systems. Its primary use lies in its role as a precursor for the synthesis of other molecules with potential biological activities.

  • Limited data exists on the specific hazards of 5-bromoisophthalic acid. However, as a general guideline for aromatic carboxylic acids, it's recommended to handle it with care, wearing gloves and eye protection to avoid skin and eye contact [].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (86.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

23351-91-9

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 5-bromo-: INACTIVE

Dates

Modify: 2023-08-15

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